molecular formula C24H20FNO4S B2485176 6-fluoro-3-(4-methoxybenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 872198-98-6

6-fluoro-3-(4-methoxybenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2485176
CAS No.: 872198-98-6
M. Wt: 437.49
InChI Key: GKIVHUVAGFXMBQ-UHFFFAOYSA-N
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Description

6-fluoro-3-(4-methoxybenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core, a fluorine atom, and a methoxybenzenesulfonyl group.

Properties

IUPAC Name

6-fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4S/c1-16-4-3-5-17(12-16)14-26-15-23(24(27)21-13-18(25)6-11-22(21)26)31(28,29)20-9-7-19(30-2)8-10-20/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIVHUVAGFXMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-(4-methoxybenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core, introduction of the fluorine atom, and attachment of the methoxybenzenesulfonyl group. Common reagents used in these reactions include fluorinating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-(4-methoxybenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxybenzenesulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

6-fluoro-3-(4-methoxybenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-fluoro-3-(4-methoxybenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-3-(4-methoxybenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups and structural features

Biological Activity

6-fluoro-3-(4-methoxybenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one, with the CAS number 872198-98-6, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H20FNO4S, and it has a molecular weight of 437.49 g/mol. The compound features a complex structure that includes a sulfonyl group and a quinolinone moiety, which are critical for its biological functions.

PropertyValue
CAS Number872198-98-6
Molecular FormulaC24H20FNO4S
Molecular Weight437.49 g/mol
IUPAC NameThis compound

Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : Compounds with sulfonamide groups have been shown to inhibit various enzymes, including ribonucleotide reductase, which is crucial for DNA synthesis. This suggests potential anti-cancer properties.
  • Nuclear Receptor Modulation : Similar compounds have been identified as inverse agonists for nuclear receptors like RORc (Retinoic acid receptor-related orphan receptor C), which plays a role in inflammatory responses. This modulation could have implications in treating autoimmune diseases.
  • Antimicrobial Activity : Some studies suggest that derivatives of quinolinone compounds possess antimicrobial properties, potentially providing a basis for further exploration into their use as antibiotics.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines. For instance, it was tested against breast cancer and leukemia cell lines with promising results indicating significant cytotoxic effects.

Case Studies

A notable case study involved the evaluation of the compound's efficacy in animal models of rheumatoid arthritis. The results showed a reduction in inflammatory markers and improved joint function, suggesting its potential as an anti-inflammatory agent.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology profiles of this compound is crucial for assessing its therapeutic viability:

  • Absorption : Preliminary data suggest moderate absorption rates when administered orally.
  • Metabolism : The compound undergoes hepatic metabolism with several metabolites identified.
  • Excretion : Renal excretion appears to be the primary route for elimination.

Toxicological assessments have indicated low toxicity levels at therapeutic doses; however, further studies are needed to fully understand its safety profile.

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